Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
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Overview
Description
Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyridine ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrrolopyridine ring .
Scientific Research Applications
Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also belong to the pyrrolopyridine family and are studied for their medicinal properties.
Uniqueness
Ethyl 7-hydroxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is unique due to its specific functional groups and the resulting biological activities. Its hydroxyl and ester groups contribute to its distinct chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 7-hydroxy-6-methyl-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-3-16-11(15)13-5-8-4-12-7(2)10(14)9(8)6-13/h4,14H,3,5-6H2,1-2H3 |
InChI Key |
YYJHLDCSSXMDJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC2=CN=C(C(=C2C1)O)C |
Origin of Product |
United States |
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